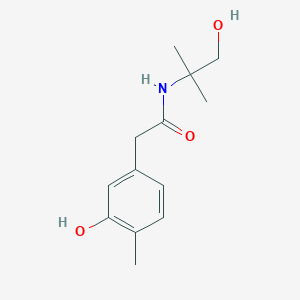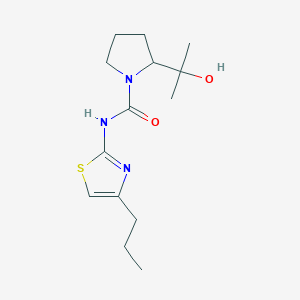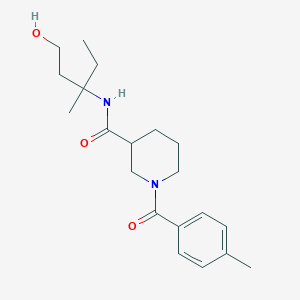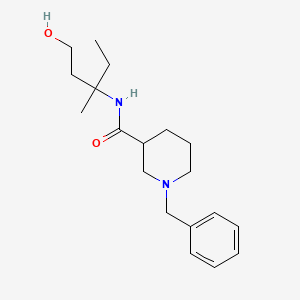![molecular formula C17H20N2O3S B6637999 N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6637999.png)
N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a key enzyme involved in the signaling pathways of various cytokines and growth factors, and its inhibition by CP-690,550 has been shown to have immunosuppressive and anti-inflammatory effects.
作用机制
CP-690,550 is a selective inhibitor of N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide, which plays a crucial role in the signaling pathways of various cytokines and growth factors that are involved in immune cell activation and proliferation. By inhibiting N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide, CP-690,550 can suppress the production of various cytokines and chemokines, leading to reduced inflammation and immune cell activation.
Biochemical and physiological effects:
CP-690,550 has been shown to have potent immunosuppressive and anti-inflammatory effects in preclinical and clinical studies. It has been shown to reduce the production of various cytokines and chemokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). CP-690,550 has also been shown to reduce the proliferation of T cells and B cells, leading to reduced immune cell activation.
实验室实验的优点和局限性
One of the main advantages of CP-690,550 for lab experiments is its selectivity for N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide, which allows for specific targeting of the N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide signaling pathway. However, CP-690,550 has also been shown to have off-target effects on other JAK family members, which can complicate data interpretation. Another limitation of CP-690,550 is its relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide.
未来方向
There are several directions for future research on CP-690,550. One area of interest is the potential use of CP-690,550 in combination with other immunosuppressive agents for the treatment of autoimmune and inflammatory diseases. Another area of interest is the development of more selective N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide inhibitors with improved pharmacokinetic properties. Finally, further research is needed to fully understand the mechanisms underlying the off-target effects of CP-690,550 on other JAK family members.
合成方法
CP-690,550 can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenylacetonitrile with cyclopentanone to form a cyclopentyl ketone intermediate. The ketone is then reacted with thioamide and hydroxymethyl chloride to form the final product.
科学研究应用
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing organ transplant rejection and treating certain types of cancer.
属性
IUPAC Name |
N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-14-7-3-2-6-12(14)16-18-13(10-23-16)15(21)19-17(11-20)8-4-5-9-17/h2-3,6-7,10,20H,4-5,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFOOUGSDXCPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)C(=O)NC3(CCCC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)

![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)





![[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol](/img/structure/B6637986.png)
![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![7-fluoro-1-[[4-(hydroxymethyl)phenyl]methyl]-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B6638015.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide](/img/structure/B6638018.png)